(1-(4-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-2-yl)methanol
Description
(1-(4-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-2-yl)methanol is a heterocyclic compound featuring a pyrrolidine ring substituted at the 2-position with a methanol group and a 4-(trifluoromethyl)pyridin-2-yl moiety. Pyrrolidine derivatives are often utilized due to their conformational flexibility and hydrogen-bonding capabilities, which can improve target binding .
Properties
IUPAC Name |
[1-[4-(trifluoromethyl)pyridin-2-yl]pyrrolidin-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O/c12-11(13,14)8-3-4-15-10(6-8)16-5-1-2-9(16)7-17/h3-4,6,9,17H,1-2,5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNOKQVAPGXBPRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=CC(=C2)C(F)(F)F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(4-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-2-yl)methanol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diketone.
Introduction of the Pyridine Ring: The pyridine ring is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Addition of the Trifluoromethyl Group: The trifluoromethyl group is added using a trifluoromethylating agent such as trifluoromethyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1-(4-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-2-yl)methanol: undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
Reduction: Catalysts like Pd/C (Palladium on carbon) or hydrogen gas are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
(1-(4-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-2-yl)methanol: has several applications in scientific research:
Medicinal Chemistry: It is explored as a potential pharmacophore in drug design, particularly for targeting neurological disorders.
Materials Science: Used in the development of advanced materials with specific electronic properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Industrial Applications: Utilized in the synthesis of complex organic molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of (1-(4-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-2-yl)methanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to cross biological membranes more efficiently. It may act on various pathways, including enzyme inhibition or receptor modulation, depending on its specific application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyridine-Pyrrolidine Backbones
Compound A : (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol
- Structure: Differs from the target compound in two key aspects: Pyridine ring substitution: 6-fluoro vs. 4-trifluoromethyl. Pyrrolidine substitution: Methanol at the 3-position vs. 2-position.
- The 3-position methanol alters hydrogen-bonding geometry, which could affect receptor interactions in bioactive applications .
Compound B : (S)-4-(8-Amino-3-(1-(but-2-ynoyl)pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide
- Structure: Shares a pyrrolidin-2-yl backbone but incorporates an imidazopyrazine ring and a butynoyl group.
- The butynoyl group introduces alkyne functionality, which may be leveraged for click chemistry in drug conjugation .
Pyridine Derivatives with Trifluoromethyl Substitutents
Compound C : 4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde
- Structure : Benzaldehyde substituted with a 5-CF₃-pyridin-2-yl group.
- Key Data :
- Molecular weight: 251.20 g/mol.
- Melting point: 91–93°C.
- Implications: The aldehyde group offers reactivity for further synthetic modifications (e.g., Schiff base formation). Compared to the target compound, the absence of a pyrrolidine-methanol group limits hydrogen-bonding capacity .
Compound D : 1-[5-(Trifluoromethyl)-2-pyridinyl]piperazine
- Structure : Piperazine ring attached to a 5-CF₃-pyridin-2-yl group.
- Implications: Piperazine’s two nitrogen atoms enhance basicity and solubility in acidic environments.
Physicochemical and Functional Comparisons
Table 1: Comparative Data for Selected Compounds
Research Findings and Implications
- Metabolic Stability : The trifluoromethyl group in the target compound likely enhances resistance to oxidative metabolism compared to fluoro or unsubstituted pyridines .
- Solubility vs. Lipophilicity: Pyrrolidine-methanol derivatives balance solubility (via -OH) and lipophilicity (via CF₃), whereas benzaldehyde or piperazine analogues may prioritize one property over the other .
- Synthetic Utility: Compounds like 4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde serve as versatile intermediates for further functionalization, while the target compound’s pyrrolidine-methanol group may be optimized for direct bioactivity .
Biological Activity
(1-(4-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-2-yl)methanol, a compound characterized by its unique trifluoromethyl group and pyrrolidine structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on mechanisms of action, efficacy in various biological contexts, and relevant case studies.
- Molecular Formula : C₁₂H₁₄F₃N₂O
- Molecular Weight : 246.23 g/mol
- CAS Number : 1303829-13-1
The biological activity of this compound is primarily influenced by its ability to interact with various biological targets, including receptors and enzymes involved in cellular signaling pathways. The trifluoromethyl group enhances the compound's lipophilicity, potentially increasing its membrane permeability and bioavailability.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
-
Anticancer Activity :
- Studies have demonstrated that derivatives of pyrrolidine compounds can inhibit cancer cell proliferation. For example, compounds structurally similar to this compound have shown significant cytotoxic effects against breast cancer cell lines (MDA-MB-231) and pancreatic cancer cells (PANC-1) through mechanisms involving apoptosis and inhibition of cell migration .
- Neuroprotective Effects :
- Enzyme Inhibition :
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
